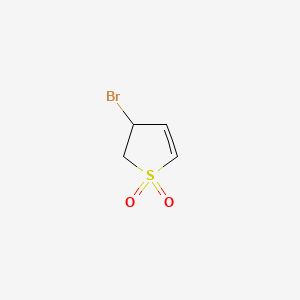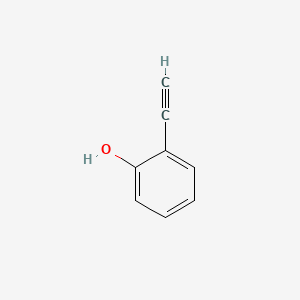
2-Éthynylphénol
Vue d'ensemble
Description
2-Ethynylphenol, also known as 2-ethynylphenol or 2-EP, is a chemical compound belonging to the phenol family. It is a colorless, slightly viscous liquid with a sweet, floral odor and low volatility. 2-Ethynylphenol has a range of applications in the scientific and industrial fields, including as a reagent for the synthesis of other compounds, as a catalyst for chemical reactions, and as a precursor for the production of polymers.
Applications De Recherche Scientifique
Synthèse de Polymères Haute Performance
2-Éthynylphénol: est utilisé comme intermédiaire dans la synthèse de polymères haute performance. Ces polymères présentent une haute stabilité thermique et de bonnes propriétés mécaniques en conditions humides, ce qui les rend adaptés aux matériaux de pointe .
Production de Cristaux Liquides
Le composé sert de précurseur à la production de cristaux liquides fluorés. Ces matériaux spécialisés sont essentiels au développement d'écrans haute définition et de dispositifs optiques avancés .
Agent de Réticulation pour les Éthers d'Arylène
En raison de sa nature réactive, This compound peut agir comme agent de terminaison de réticulation. Cette application est particulièrement précieuse pour créer des polymères ayant des températures de transition élevées, qui sont utilisées dans diverses applications industrielles .
Proteomique Chimique
Dans le domaine de la proteomique chimique, les dérivés de This compound sont utilisés pour le profilage global des histidines fonctionnelles dans les cellules vivantes. Ceci est crucial pour comprendre les sites actifs des enzymes, les sites de liaison des métaux et les interfaces d'interaction protéine-protéine .
Synthèse Organique
This compound: est impliqué dans des procédés de synthèse organique, tels que le couplage de Sonogashira, qui est une réaction catalysée par le palladium utilisée pour former des liaisons carbone-carbone dans la création de molécules organiques complexes .
Synthèse Asymétrique
Le composé est également utilisé dans la synthèse asymétrique, en particulier dans la cycloaddition intramoléculaire [4+2] avec le benzofurane. Cette méthode permet d'accéder à des composés chiraux précieux, qui sont importants dans le développement des produits pharmaceutiques .
Mécanisme D'action
Target of Action
It is known that 2-ethynylphenol is used in organic synthesis and can act as a ligand for metal ions and transition metal complexes .
Mode of Action
It is known to be used in organic synthesis, suggesting it may participate in various chemical reactions In these reactions, it may interact with its targets, leading to changes in their structure or function
Biochemical Pathways
It is used in the synthesis of acetylenic compounds, heterocyclic compounds, and polycyclic aromatic hydrocarbons
Pharmacokinetics
It is known that 2-ethynylphenol is a solid compound with a molecular weight of 11813, a density of 112, a melting point of 19 °C, and a boiling point of 98 °C
Action Environment
The action, efficacy, and stability of 2-Ethynylphenol may be influenced by various environmental factors. For instance, it is recommended to be stored under inert gas (nitrogen or Argon) at 2-8°C . This suggests that exposure to oxygen and temperatures outside this range may affect its stability and efficacy.
Analyse Biochimique
Biochemical Properties
2-Ethynylphenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it can act as a ligand for metal ions and transition metal complexes . The nature of these interactions often involves the formation of coordination complexes, which can influence the reactivity and stability of the compound in biochemical environments.
Cellular Effects
2-Ethynylphenol affects various types of cells and cellular processes. It has been observed to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in the expression of specific genes and alterations in metabolic pathways, thereby affecting overall cellular function .
Molecular Mechanism
At the molecular level, 2-Ethynylphenol exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s ability to form coordination complexes with metal ions can also play a role in its molecular mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Ethynylphenol can change over time. The compound’s stability and degradation are important factors to consider. Long-term studies have shown that 2-Ethynylphenol can have lasting effects on cellular function, with potential implications for its use in various applications .
Dosage Effects in Animal Models
The effects of 2-Ethynylphenol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .
Metabolic Pathways
2-Ethynylphenol is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the organism .
Transport and Distribution
Within cells and tissues, 2-Ethynylphenol is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, impacting its overall activity and function .
Subcellular Localization
The subcellular localization of 2-Ethynylphenol is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s effectiveness in biochemical reactions and its overall impact on cellular processes .
Propriétés
IUPAC Name |
2-ethynylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O/c1-2-7-5-3-4-6-8(7)9/h1,3-6,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLQDZRFPKXZSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70199016 | |
| Record name | Phenol, 2-ethynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70199016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5101-44-0 | |
| Record name | Phenol, 2-ethynyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005101440 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2-ethynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70199016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Ethynylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula, weight, and available spectroscopic data for 2-ethynylphenol?
A1: 2-Ethynylphenol (C₈H₆O) has a molecular weight of 118.13 g/mol. Characterization data commonly includes NMR (¹H and ¹³C) and IR spectroscopy.
Q2: How is 2-ethynylphenol typically used in organic synthesis?
A2: 2-Ethynylphenol serves as a key starting material for synthesizing various heterocyclic compounds. Its reactivity stems from the presence of both a phenol and an alkyne moiety. For instance, it's a precursor to benzofurans through intramolecular cyclization reactions. [, , , , ]
Q3: Can you elaborate on the synthesis of benzofurans using 2-ethynylphenol?
A3: Several synthetic routes utilize 2-ethynylphenol to access benzofurans:
- Palladium-catalyzed reactions: 2-Ethynylphenol can undergo Sonogashira-Hagihara coupling with aryl halides, followed by cyclization to yield 2-arylbenzofurans. [] Alternatively, it can react with 1,2-diiodoalkenes in the presence of palladium catalysts to produce 2-ethynylbenzofurans. []
- Intramolecular cyclization: In the presence of catalysts like gold complexes [] or under acidic conditions [], 2-ethynylphenol can undergo intramolecular cyclization, leading to benzofuran derivatives.
Q4: Besides benzofurans, what other heterocycles can be synthesized from 2-ethynylphenol?
A4: 2-Ethynylphenol can be used to construct isocoumarins. Studies show that 1-(phenylethynyl)azulenes with an ortho-methoxycarbonyl group can cyclize in the presence of trifluoroacetic acid or N-iodosuccinimide to yield azulene-substituted isocoumarins. []
Q5: Are there any computational studies on 2-ethynylphenol?
A5: Yes, computational studies have investigated the conformational preferences and hydrogen bond donating ability of 2-ethynylphenol. These studies help explain how the alkyne group influences the reactivity of the adjacent hydroxyl group. []
Q6: Has 2-ethynylphenol been used in the development of any materials with specific properties?
A6: While not directly mentioned in the provided abstracts, the benzofurans and isocoumarins accessible from 2-ethynylphenol are valuable building blocks for materials with interesting optical properties. For example, azulene-substituted benzofurans and isocoumarins have been studied for their UV/vis absorption and fluorescence properties. []
Q7: Are there any known issues with the stability of 2-ethynylphenol?
A7: Research suggests that electron-deficient diarylacetylenediols, structurally similar to 2-ethynylphenol, can undergo spontaneous cyclization to form benzo[b]furans. [] This indicates potential stability concerns for 2-ethynylphenol, especially under certain reaction conditions.
Q8: What are the potential applications of compounds derived from 2-ethynylphenol?
A8: The heterocyclic compounds derived from 2-ethynylphenol, particularly benzofurans and isocoumarins, hold promise in various fields:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

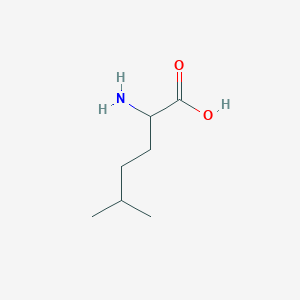
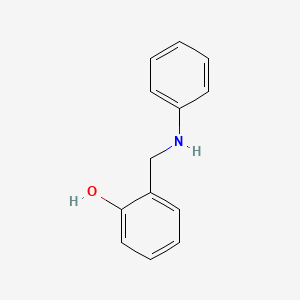
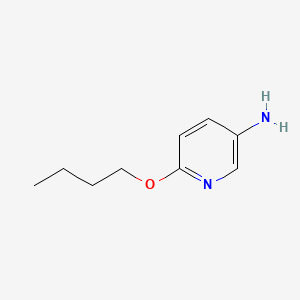
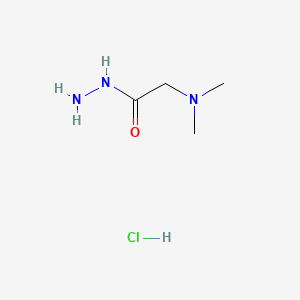
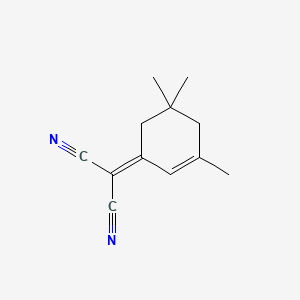
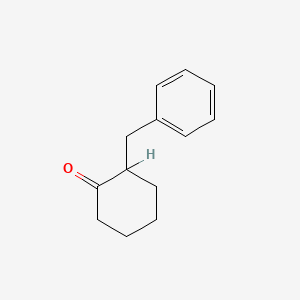
![Tetrahydro-1h-cyclopenta[c]furan-1,3(3ah)-dione](/img/structure/B1266570.png)
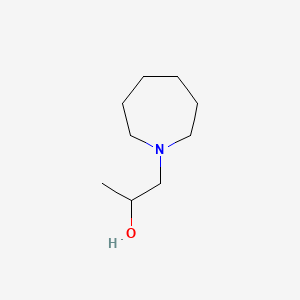


![1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B1266577.png)


